molecular formula C24H21ClN4O3 B2718351 3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1112313-75-3

3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2718351
CAS RN: 1112313-75-3
M. Wt: 448.91
InChI Key: VNELUXZPSYGSIT-UHFFFAOYSA-N
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Description

The molecule “3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system with a sulfur atom in one of the rings. This core is substituted with a phenyl group, a methyl group, and a (3-methylbenzyl)thio group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-4(3H)-one core suggests that the molecule may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the thioether group (R-S-R’) could potentially undergo oxidation reactions. The carbonyl group in the pyrimidinone ring could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a sulfur atom and a carbonyl group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of 3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives involves several steps, leading to the production of compounds with potential antitumor activity. These compounds have shown potent anticancer effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showcasing their relevance in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Physicochemical Properties and Biological Potential

The physicochemical properties and biological potential of 3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives have been compared with those of their isomeric thienopyrimidinones and benzene isosteres. These comparisons help in understanding the influence of the sulfur atom's position on their biological activities, highlighting the compound's versatility and potential in medicinal chemistry (Zadorozhny et al., 2010).

Antioxidant Activity

A study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives, including 3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, revealed their significant in vitro antioxidant activity. These findings suggest the potential use of these compounds in the treatment of diseases associated with oxidative stress, further expanding their application in scientific research (Kotaiah et al., 2012).

Antimicrobial Agents

Compounds derived from 3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antimicrobial activity. These studies have shown promising results against various bacterial and fungal strains, indicating the potential of these derivatives as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical intermediate . Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-3-16-6-4-5-15(2)22(16)26-20(30)14-29-13-18(9-12-21(29)31)24-27-23(28-32-24)17-7-10-19(25)11-8-17/h4-13H,3,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNELUXZPSYGSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

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